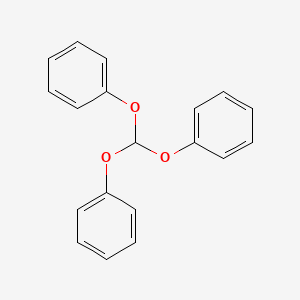
Diphenoxymethoxybenzene
描述
Diphenoxymethoxybenzene (systematic IUPAC name: 1-methoxy-3,5-diphenoxybenzene) is a tri-substituted benzene derivative featuring a methoxy group and two phenoxy substituents. This compound is structurally characterized by a central benzene ring with alternating electron-donating groups (methoxy and phenoxy), which influence its electronic properties, solubility, and reactivity.
属性
CAS 编号 |
16737-44-3 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
diphenoxymethoxybenzene |
InChI |
InChI=1S/C19H16O3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H |
InChI 键 |
BSNNCWZXRJKCBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] can be synthesized through various organic synthesis methods. One common approach involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, leading to the formation of the desired compound . The reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .
化学反应分析
Types of Reactions: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Structural Analogues
1-Methoxy-3,5-dinitrobenzene
- Structure: Benzene with methoxy (-OCH₃) and two nitro (-NO₂) groups.
- Key Differences: Nitro groups are strong electron-withdrawing substituents, whereas phenoxy groups in diphenoxymethoxybenzene are electron-donating. This contrast significantly alters reactivity; nitro derivatives are more prone to electrophilic substitution at meta positions, while phenoxy-substituted compounds may favor ortho/para reactivity .
4-(Difluoromethoxy)toluene
- Structure : Toluene (methylbenzene) with a difluoromethoxy (-OCF₂H) group.
- Key Differences: The difluoromethoxy group introduces electronegative fluorine atoms, enhancing stability against hydrolysis compared to methoxy groups. This compound lacks halogen substituents but has bulkier phenoxy groups, which may reduce solubility in polar solvents .
((3-Methoxyphenyl)methylene)dibenzene
- Structure : A benzylidene-linked compound with methoxy and benzene substituents.
Physicochemical Properties
Reactivity Trends
- This compound’s electron-rich aromatic ring may undergo electrophilic substitution (e.g., sulfonation, halogenation) at positions ortho to the methoxy group.
- In contrast, nitro-substituted analogs exhibit reduced electrophilic reactivity but are more susceptible to reduction reactions (e.g., nitro to amine conversion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


